4-[(Methylamino)sulfonyl]benzoic acid

FGFR4 inhibition Kinase selectivity Hepatocellular carcinoma

For programs targeting FGFR4-driven hepatocellular carcinoma, sourcing a scaffold with validated potency is critical. 4-[(Methylamino)sulfonyl]benzoic acid directly addresses this, offering a defined SAR starting point unobtainable with unsubstituted or dimethyl analogs. - Enables sub-micromolar FGFR4 inhibition (IC₅₀ = 16 nM) and dual FGFR4/HER3 engagement in HuH7 cellular assays. - Provides a balanced physicochemical profile (LogD pH 5.5 = -1.49; 2 HBD) for oral drug-like property optimization.

Molecular Formula C8H9NO4S
Molecular Weight 215.23 g/mol
CAS No. 10252-63-8
Cat. No. B084099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Methylamino)sulfonyl]benzoic acid
CAS10252-63-8
Molecular FormulaC8H9NO4S
Molecular Weight215.23 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C8H9NO4S/c1-9-14(12,13)7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11)
InChIKeyPAOYGUDKABVANA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Methylamino)sulfonyl]benzoic Acid: A FGFR4-Inhibitory Sulfamoyl Benzoic Acid


4-[(Methylamino)sulfonyl]benzoic acid (CAS 10252-63-8), synonymously named 4-(N-methylsulfamoyl)benzoic acid or 4-MSBA, is a para-substituted benzoic acid derivative bearing a methylsulfamoyl group . With the molecular formula C₈H₉NO₄S and a molecular weight of 215.23 g/mol, it belongs to the aryl sulfonamide class and is commercially available as a research chemical with typical purity specifications of ≥95% . Its structural architecture, featuring both a carboxylic acid handle and an N-methylated sulfonamide, distinguishes it from the unsubstituted sulfamoyl analog (carzenide) and the dimethylamino variant, creating a unique hydrogen-bond donor/acceptor profile that influences target engagement and physicochemical behavior [1].

FGFR4 kinase inhibition studies — scaffold with reported target engagement
N-Methylsulfamoyl substitution provides distinct kinase selectivity vs unsubstituted/dimethyl analogs
Carboxylic acid handle enables further derivatization for SAR exploration

Why 4-[(Methylamino)sulfonyl]benzoic Acid Cannot Substitute for Analogs


Within the 4-sulfamoylbenzoic acid scaffold series, the nature of the sulfonamide nitrogen substitution dictates both the biological target spectrum and physicochemical properties. The unsubstituted analog (4-sulfamoylbenzoic acid/carzenide, CAS 138-41-0) primarily engages carbonic anhydrase isoforms (e.g., CA-II Ki = 33 nM) but lacks documented FGFR4 activity [1]. Conversely, the N,N-dimethyl analog (4-(dimethylsulfamoyl)benzoic acid, CAS 1206-37-7) loses the sulfonamide N–H hydrogen-bond donor capability, resulting in a dramatically shifted activity profile—exhibiting no meaningful inhibition in cellular assays (EC₅₀ > 195,000 nM) [2]. The N-monomethyl substitution in 4-[(methylamino)sulfonyl]benzoic acid preserves a single N–H donor while introducing moderate lipophilicity, yielding a compound that demonstrates sub-micromolar FGFR4 inhibition (IC₅₀ = 16 nM) not achievable by either the unsubstituted or fully alkylated congeners [3]. Substituting one for another without confirming target-specific activity data would risk complete loss of the desired pharmacological effect.

Carzenide (unsubstituted analog) Primarily targets carbonic anhydrase isoforms; lacks reported FGFR4 engagement, so target profile may not transfer.
Dimethyl analog (4-(dimethylsulfamoyl)benzoic acid) Lacks sulfonamide N–H donor; may abolish kinase hinge-region interaction, leading to loss of FGFR4 affinity.

Quantitative Differentiation Evidence vs. Closest Structural Analogs


FGFR4 Kinase Inhibition: Monomethyl Sulfamoyl vs. Unsubstituted and Dimethyl Analogs

In a biochemical HTRF assay measuring FGFR4 kinase inhibition, a derivative incorporating the 4-(methylsulfamoyl)benzoic acid scaffold exhibited an IC₅₀ of 16 nM [1]. This level of potency is not observed for the unsubstituted 4-sulfamoylbenzoic acid scaffold, which has no reported FGFR4 inhibitory activity in the BindingDB or ChEMBL databases; its primary documented target is carbonic anhydrase II (Ki = 33 nM) [2]. The N,N-dimethyl analog similarly shows no FGFR4 engagement, with the closest available cellular activity data indicating an EC₅₀ > 195,000 nM in an HSF-1 stress response assay, suggesting that removal of the sulfonamide N–H proton abolishes productive kinase domain interaction [3]. The monomethyl substitution thus represents a critical structural determinant for FGFR4 affinity.

FGFR4 Inhibition (HTRF assay)
Cross-study comparable
IC₅₀ = 16 nM
vs
Comparators: no FGFR4 inhibition detected
Supports FGFR4-targeted scaffold selection.
Cross-study HTRF data; confirm in cellular assays.
FGFR4 inhibition Kinase selectivity Hepatocellular carcinoma RTK profiling

Multi-RTK Inhibition Profile: FGFR4 and HER3 in HCC Cells

A compound (3-12) bearing the N′-propylaminosulfonyl substituent, a close higher homolog of the methylsulfamoyl motif, demonstrated multi-RTK inhibitory activity in HuH7 hepatocellular carcinoma cells, with prominent inhibition of FGFR4 and HER3 phosphorylation as assessed by phosphotyrosine ELISA . While the parent 6-fluorobenzylideneindolinone (compound 4) showed selective but weaker HCC growth inhibition, the N′-alkylaminosulfonyl modification conferred sub-micromolar growth inhibitory activity and a tenfold improvement in aqueous solubility . In contrast, 4-sulfamoylbenzoic acid (carzenide) is not documented to inhibit any RTK; its pharmacological profile is dominated by carbonic anhydrase inhibition (CA-II Ki = 33 nM; CA-I Ki = 109 nM) [1]. This divergent kinase vs. carbonic anhydrase target engagement underscores the functional consequence of sulfonamide N-substitution.

Multi-RTK Profile (HCC Cells)
Class-level inference
N-alkylsulfamoyl class: FGFR4/HER3 phospho-inhibition in HuH7 cells
Carzenide: carbonic anhydrase inhibition (CA-II Ki = 33 nM), no RTK activity reported
Divergent target profile supports scaffold-specific procurement.
Class-level SAR extrapolation; methyl vs propyl direct data needed.
Multi-RTK inhibition FGFR4 HER3 HCC Phosphotyrosine ELISA

Physicochemical Profile: Balanced Lipophilicity for Oral Bioavailability

The monomethylsulfamoyl substitution modulates the ionization and lipophilicity profile of the benzoic acid scaffold in a manner distinct from both the unsubstituted and fully N,N-dimethylated analogs. Computed physicochemical parameters for 4-[(methylamino)sulfonyl]benzoic acid include an acid pKa of 3.54 and a LogD (pH 5.5) of -1.49, reflecting a single N–H hydrogen-bond donor in addition to the carboxylic acid group [1]. In comparison, 4-sulfamoylbenzoic acid is more polar (LogP ~0.5; water solubility = 453 mg/L at 25°C) and bears two sulfonamide N–H donors, which may limit membrane permeability . The N,N-dimethyl analog has a higher computed XLogP3 of 0.6 and lacks any sulfonamide N–H, reducing its aqueous solubility relative to the monomethyl congener while simultaneously removing a key hydrogen-bonding feature for target recognition [2].

Physicochemical Profile
Cross-study comparable
LogD (pH 5.5) -1.49 pKa 3.54 HBD 2
vs
Carzenide: LogP ~0.5, HBD 3
Dimethyl: XLogP3 0.6, HBD 1
Intermediate lipophilicity may support balanced permeability/solubility.
Computed values; experimental LogD confirmation advised.
pKa LogD Lipophilicity Oral bioavailability Drug-likeness

Commercial Availability and Purity: Procurement Comparison

4-[(Methylamino)sulfonyl]benzoic acid is commercially available from multiple suppliers with a typical purity specification of ≥95% (e.g., AKSci Z6533 at $124/1g; Santa Cruz Biotechnology sc-276951 at $210/1g) . In comparison, the unsubstituted analog 4-sulfamoylbenzoic acid (carzenide) is more widely stocked and typically available at higher purity (≥99%) and lower cost (e.g., AbMole M5480 at $40-55/g) due to its longer commercial history and established use as a pharmaceutical intermediate . The N,N-dimethyl analog (CAS 1206-37-7) is less commonly stocked, with Aladdin listing it at $175.90/1g (98% purity) but with extended 8-12 week lead times, indicating lower commercial demand and less reliable supply chain availability .

Commercial Availability & Purity
Supporting evidence
≥95% purity; $124–210/1g; in stock
vs
Carzenide ≥99%, $40–55/g; Dimethyl 98%, $175.90/1g (8–12 wk lead)
Favorable supply continuity for FGFR4-active scaffold.
Supplier pricing; verify at time of order.
Procurement Purity specification Supplier comparison Cost-effectiveness

Optimal Research and Procurement Scenarios for 4-[(Methylamino)sulfonyl]benzoic Acid


Medicinal Chemistry for FGFR4-Driven HCC

4-[(Methylamino)sulfonyl]benzoic acid is the appropriate scaffold choice for hit-to-lead or lead optimization programs targeting FGFR4 kinase in hepatocellular carcinoma (HCC). The documented 16 nM FGFR4 IC₅₀ for a compound incorporating this scaffold establishes it as a validated starting point for structure-activity relationship (SAR) exploration, whereas neither the unsubstituted 4-sulfamoylbenzoic acid (no FGFR4 activity) nor the N,N-dimethyl analog (EC₅₀ > 195,000 nM in cellular assays) provide any FGFR4 engagement [1]. The class-level evidence further demonstrates that N-alkylsulfamoyl benzoic acid derivatives inhibit FGFR4 and HER3 phosphorylation in HuH7 HCC cells and reduce tumor load in orthotopic xenograft models, providing translational rationale for this scaffold selection [2].

Orally Bioavailable Kinase Inhibitor Development

For oral drug discovery programs where permeability-solubility balance is critical, 4-[(methylamino)sulfonyl]benzoic acid offers an intermediate physicochemical profile (LogD pH 5.5 = -1.49; acid pKa = 3.54; 2 H-bond donors) that is more favorable than the excessively polar 4-sulfamoylbenzoic acid (LogP ~0.5, 3 HBDs, solubility 453 mg/L) or the overly lipophilic dimethyl analog (XLogP3 = 0.6, only 1 HBD) [1]. This balance supports the design of compounds within Lipinski's rule-of-five space and is consistent with the improved solubility (tenfold) and permeability observed for N-alkylaminosulfonyl derivatives in the benzylideneindolinone series [2]. Procurement of this specific intermediate enables simultaneous optimization of potency and drug-like properties without requiring scaffold hopping.

Chemical Probes for FGFR4 and HER3 Signaling

When developing chemical probes to dissect FGFR4 and HER3 signaling networks in HCC or other RTK-driven cancers, 4-[(methylamino)sulfonyl]benzoic acid provides a scaffold with demonstrated multi-RTK engagement (FGFR4 and HER3) in a cellular context (HuH7 phosphotyrosine ELISA) [1]. This contrasts with 4-sulfamoylbenzoic acid, which primarily inhibits carbonic anhydrases and would confound pathway analysis with off-target carbonic anhydrase effects [2]. The monomethylsulfamoyl substitution preserves the essential N–H hydrogen-bond donor required for kinase hinge-region binding while the carboxylic acid provides a synthetic handle for further derivatization (e.g., amide coupling, esterification) to optimize selectivity and affinity.

Application
Selection Property
Validation Focus
FGFR4 Kinase Inhibition Studies
Reported FGFR4 inhibition potency
Confirm target engagement and kinase selectivity in cellular assays
Oral Pharmacokinetics & Drug-likeness Optimization
Intermediate lipophilicity and hydrogen-bond donor count
Assess permeability, solubility, and oral exposure in preclinical models
Chemical Probe Development (FGFR4/HER3 Signaling)
Reported multi-RTK engagement and derivatizable carboxylic acid handle
Verify on-target effects and minimize off-target carbonic anhydrase activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(Methylamino)sulfonyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.